molecular formula C18H20N2O2 B4511490 3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4511490
M. Wt: 296.4 g/mol
InChI Key: ODQNUMQYSPBICX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves cyclization reactions of anthranilamides with various aldehydes or ketones. A novel approach to synthesizing quinazolinones, including "3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone," utilizes ω-methoxystyrenes as versatile substitutes for arylacetaldehydes, offering a stable and accessible alternative for the synthesis of these compounds. This methodology has been applied to the total synthesis of quinazolinone alkaloids, demonstrating the versatility and efficiency of the synthetic routes (Klassmüller, Tringali, & Bracher, 2022).

Molecular Structure Analysis

Quinazolinones exhibit a wide range of molecular structures, significantly influenced by the nature and position of substituents on the quinazolinone ring. The structural diversity of quinazolinones, including the "3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone," is crucial for their biological activities and physicochemical properties. Studies have utilized X-ray diffraction and density functional theory (DFT) to characterize these compounds, providing insights into their conformational stability and electronic structures (Yao et al., 2022).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, including cyclocondensation, lithiation, and phosphorylation, allowing for the synthesis of a broad array of derivatives with potential biological activities. The lithiation of quinazolinones, for instance, enables the introduction of diverse substituents, enhancing the compound's reactivity and facilitating further chemical modifications (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Polymorphism, observed in some quinazolinones, affects their solid-state fluorescence and can be exploited for developing fluorescent materials and sensors. The diversity in physical properties is critical for the practical application of quinazolinones in various fields (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity, stability, and interactions with metal ions, are essential for their biological activities. For example, certain quinazolinones have shown selective metal-ion-sensor properties, distinguishing between different metal ions based on fluorescence shifts. This specificity is attributed to their unique chemical structures and the presence of functional groups capable of binding to metal ions (Anthony, 2012).

properties

IUPAC Name

2-(3-methoxyphenyl)-3-propan-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12(2)20-17(13-7-6-8-14(11-13)22-3)19-16-10-5-4-9-15(16)18(20)21/h4-12,17,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQNUMQYSPBICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
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3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
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3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

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